molecular formula C13H20ClIN2O B4064486 N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride CAS No. 855265-16-6

N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride

Cat. No.: B4064486
CAS No.: 855265-16-6
M. Wt: 382.67 g/mol
InChI Key: ZXWVJZXMZBYTRZ-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodinated benzamide structure, which is often associated with specific biological activities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride typically involves the iodination of a benzamide precursor followed by the introduction of a diethylaminoethyl group. One common method involves the reaction of 2-iodobenzoic acid with diethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Complex Formation: It can form complexes with metal ions, which may be useful in certain applications.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in the corresponding amine.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a diagnostic or therapeutic agent, particularly in imaging techniques due to the presence of iodine.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the iodinated benzamide moiety may bind to specific proteins or enzymes. These interactions can lead to changes in cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Diethylaminoethyl)-Oleamide
  • 2-(Diethylamino)ethanol
  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride is unique due to the presence of the iodinated benzamide structure, which imparts specific properties such as enhanced binding affinity to certain biological targets and potential use in imaging applications. The hydrochloride salt form also improves its solubility, making it more versatile for various research applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-iodobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O.ClH/c1-3-16(4-2)10-9-15-13(17)11-7-5-6-8-12(11)14;/h5-8H,3-4,9-10H2,1-2H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWVJZXMZBYTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855265-16-6
Record name Benzamide, N-[2-(diethylamino)ethyl]-2-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855265-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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